3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride
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Overview
Description
3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The compound’s structure includes a piperazine ring substituted with an ethyl group and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzoic acid.
Reduction: 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects. The benzaldehyde moiety may also contribute to its activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler piperazine derivative with similar biological activities.
4-[(4-Ethylpiperazin-1-yl)methyl]benzoic acid: Another piperazine derivative with a benzoic acid moiety.
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: A piperazine derivative with a pyridine ring.
Uniqueness
3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride is unique due to its specific combination of a piperazine ring, an ethyl group, and a benzaldehyde moiety. This unique structure allows it to interact with a different set of molecular targets compared to other piperazine derivatives, potentially leading to distinct biological activities and applications.
Properties
CAS No. |
1609406-67-8 |
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Molecular Formula |
C16H25ClN2O |
Molecular Weight |
296.83 g/mol |
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-17-5-7-18(8-6-17)11-15-9-13(2)10-16(12-19)14(15)3;/h9-10,12H,4-8,11H2,1-3H3;1H |
InChI Key |
HILAGFGGRMKSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C.Cl |
Origin of Product |
United States |
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